molecular formula C23H21FN2O4S B2632301 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946221-55-2

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2632301
CAS RN: 946221-55-2
M. Wt: 440.49
InChI Key: RBXIYYFPJLVOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmacological Properties and Structure-Activity Relationship

  • Quinazoline derivatives, related to the compound , have been explored for their pharmacological properties, particularly focusing on their diuretic, antihypertensive, and anti-diabetic potential. These studies include understanding the structure-activity relationship of such compounds (Rahman et al., 2014).

2. Chemical Structure and Formation Analysis

  • Research on similar compounds, specifically tetrahydroquinoline derivatives, has provided insights into their chemical structures. This includes the analysis of molecular configurations and the conditions that influence their formation, which is crucial for understanding the compound (Clegg et al., 1999).

3. Antimycobacterial and Antitumor Potential

  • Certain tetrahydroquinoline derivatives have been synthesized and evaluated for their antimycobacterial and antitumor activities. This indicates a potential research area for exploring the compound's use in treating bacterial infections and cancer (Senthilkumar et al., 2008).

4. Novel Synthesis Techniques and Drug Design

  • The development of novel synthesis methods for related compounds provides a framework for the design and creation of drugs with specific properties. This includes the synthesis of tetrahydroquinoline derivatives with particular attention to their potential as antifungal agents (Bohórquez et al., 2015).

5. Molecular Interaction and Mechanism of Action Studies

  • Research on the interaction of similar compounds with biological receptors can shed light on the potential applications of the compound . This includes studies on how these compounds bind to specific receptors and their effects on cellular processes (Jensen et al., 2007).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-30-22-11-9-19(14-20(22)24)31(28,29)25-18-8-10-21-17(13-18)7-12-23(27)26(21)15-16-5-3-2-4-6-16/h2-6,8-11,13-14,25H,7,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXIYYFPJLVOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

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